molecular formula C10H13NO4S B12609835 Ethanimidic acid, 2-(phenoxysulfonyl)-, ethyl ester CAS No. 646053-46-5

Ethanimidic acid, 2-(phenoxysulfonyl)-, ethyl ester

Cat. No.: B12609835
CAS No.: 646053-46-5
M. Wt: 243.28 g/mol
InChI Key: MIGLGDWCJZBOCW-UHFFFAOYSA-N
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Description

Ethanimidic acid, 2-(phenoxysulfonyl)-, ethyl ester is an organic compound that belongs to the class of sulfonate esters These compounds are characterized by the presence of a sulfonate group attached to an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanimidic acid, 2-(phenoxysulfonyl)-, ethyl ester typically involves the reaction of ethanimidic acid with phenoxysulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product. The general reaction scheme is as follows:

Ethanimidic acid+Phenoxysulfonyl chlorideEthanimidic acid, 2-(phenoxysulfonyl)-, ethyl ester\text{Ethanimidic acid} + \text{Phenoxysulfonyl chloride} \rightarrow \text{this compound} Ethanimidic acid+Phenoxysulfonyl chloride→Ethanimidic acid, 2-(phenoxysulfonyl)-, ethyl ester

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase production efficiency. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Ethanimidic acid, 2-(phenoxysulfonyl)-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the phenoxysulfonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted ethanimidic acid derivatives.

Scientific Research Applications

Ethanimidic acid, 2-(phenoxysulfonyl)-, ethyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethanimidic acid, 2-(phenoxysulfonyl)-, ethyl ester involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of proteins and other biomolecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethanimidic acid, 2-(phenoxysulfonyl)-, methyl ester
  • Ethanimidic acid, N-[(phenylsulfonyl)oxy]-, ethyl ester
  • Ethanimidic acid, N-[[(2,4,6-trimethylphenyl)sulfonyl]oxy]-, ethyl ester

Uniqueness

Ethanimidic acid, 2-(phenoxysulfonyl)-, ethyl ester is unique due to its specific structural features, such as the ethyl ester group and the phenoxysulfonyl moiety

Properties

CAS No.

646053-46-5

Molecular Formula

C10H13NO4S

Molecular Weight

243.28 g/mol

IUPAC Name

ethyl 2-phenoxysulfonylethanimidate

InChI

InChI=1S/C10H13NO4S/c1-2-14-10(11)8-16(12,13)15-9-6-4-3-5-7-9/h3-7,11H,2,8H2,1H3

InChI Key

MIGLGDWCJZBOCW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=N)CS(=O)(=O)OC1=CC=CC=C1

Origin of Product

United States

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